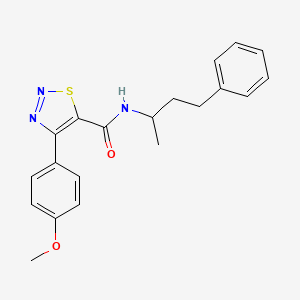
4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-phenylbutan-2-amine to form an intermediate amide. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties.
Comparison with Similar Compounds
4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:
- 4-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- 4-(4-methylphenyl)-N-(4-phenylbutan-2-yl)-1,2,3-thiadiazole-5-carboxamide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and properties. The presence of a methoxy group in this compound may enhance its solubility and bioavailability compared to its analogs.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-14(8-9-15-6-4-3-5-7-15)21-20(24)19-18(22-23-26-19)16-10-12-17(25-2)13-11-16/h3-7,10-14H,8-9H2,1-2H3,(H,21,24) |
InChI Key |
FXLIZIQHQUGRDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B11012401.png)
![(2E)-N-[3-(diethylamino)propyl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B11012407.png)

![2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11012428.png)

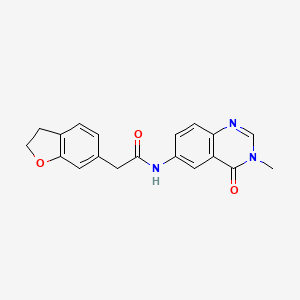
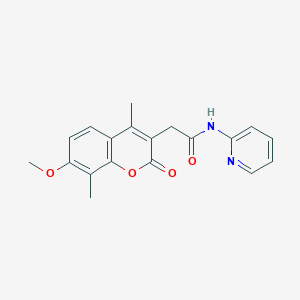
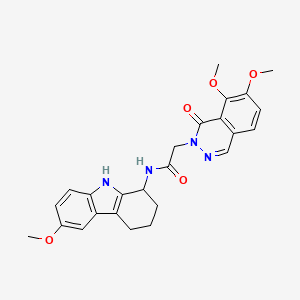

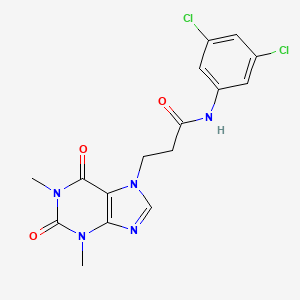
![6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B11012466.png)
![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11012468.png)
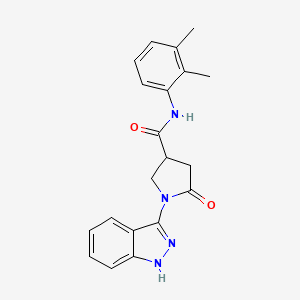
![5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B11012474.png)
